molecular formula C10H9N3O4 B1399075 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid CAS No. 1351393-88-8

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid

Cat. No. B1399075
M. Wt: 235.2 g/mol
InChI Key: JJKOHOGQERDKSO-UHFFFAOYSA-N
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Description

The compound “4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid” has a CAS Number of 1351393-88-8 . It has a molecular weight of 235.2 . The IUPAC name for this compound is the same as the given name . The Inchi Code for this compound is 1S/C10H9N3O4/c14-6(15)2-1-5-13-9(16)7-8(10(13)17)12-4-3-11-7/h3-4H,1-2,5H2,(H,14,15) .


Molecular Structure Analysis

The Inchi Key for this compound is JJKOHOGQERDKSO-UHFFFAOYSA-N . This key is a unique identifier that is used to represent the molecular structure of the compound.

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates the optical gating of nanofluidic devices based on synthetic ion channels. The channels are decorated with monolayers of photolabile hydrophobic molecules, removed by irradiation to generate hydrophilic groups. This property finds applications in UV-light-triggered transport of ionic species, controlled release, sensing, and information processing (Ali et al., 2012).

Efficient Synthesis of Nicotinic Acid Based Pseudopeptides

2-cyanonicotinic acid, coupled with methyl esters of l-α-amino acids, leads to pseudopeptides and tautomeric methyl esters of (2S)-2-(7-imino-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)alkanoic acids. This synthesis pathway has implications for the development of novel pseudopeptides (Ovdiichuk et al., 2015).

Synthesis and Characterization of Chemical Combinations

A series of chemical combinations, including derivatives of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, have significant potential in therapeutic applications. These compounds are synthesized through various chemical reactions, suggesting their importance in medicinal chemistry (Saraswat & Pandey, 2017).

Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters

This research highlights the synthesis of ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and its derivatives. These compounds show potential for increasing the reactivity of cellobiase, suggesting applications in enzymatic processes (Abd & Awas, 2008).

Synthesis of Spiro[furo[3,4-b]pyran-4,3′-pyrroles]

This research details the one-pot synthesis of substituted ethyl 2-amino-3-cyano-2′,5-dioxo-5′-phenyl-1′,2′,5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3′-pyrrole]-2′-carboxylates. The process and resulting compounds indicate potential applications in organic synthesis and drug development (Sal’nikova et al., 2017).

Photoluminescent Conjugated Polymers

1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units in conjugated polymers are described for their photoluminescence. These polymers, with molecular weights up to 21,000, show potential in electronic applications due to their photochemical stability, solubility, and processability (Beyerlein & Tieke, 2000).

properties

IUPAC Name

4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-6(15)2-1-5-13-9(16)7-8(10(13)17)12-4-3-11-7/h3-4H,1-2,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKOHOGQERDKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)N(C2=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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